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Compound of Interest

Compound Name: 2,6-Dichloroisonicotinamide

Cat. No.: B1350679

An In-Depth Technical Guide to 2,6-Dichloroisonicotinamide: Molecular Structure, Properties,
and Applications

Executive Summary: 2,6-Dichloroisonicotinamide is a halogenated pyridine derivative that
serves as a versatile building block in synthetic organic chemistry. Its unique electronic
properties, stemming from the electron-withdrawing chloro substituents and the amide
functionality on the pyridine ring, make it a valuable precursor for the development of novel
compounds in the pharmaceutical and agrochemical industries. This guide provides a
comprehensive overview of its molecular structure, physicochemical properties, synthesis, and
potential applications, offering a technical resource for researchers and development
professionals.

Introduction to 2,6-Dichloroisonicotinamide

2,6-Dichloroisonicotinamide, a member of the pyridine carboxamide class, is a compound of
significant interest due to its functionalized heterocyclic scaffold. The pyridine ring is a common
motif in bioactive molecules, and the presence of two chlorine atoms at the 2 and 6 positions
drastically influences the ring's reactivity, making it susceptible to nucleophilic substitution. This
reactivity, combined with the versatile amide group at the 4-position, establishes 2,6-
dichloroisonicotinamide as a key intermediate in the synthesis of more complex molecular
architectures. Its utility is particularly noted in the creation of antiviral and antifungal agents and
as a foundational component for certain herbicides and plant growth regulators.[1]
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Molecular Structure and Physicochemical
Properties

The structural and chemical characteristics of a molecule are fundamental to understanding its
reactivity and potential applications.

Molecular Formula and Structure

The molecular formula for 2,6-Dichloroisonicotinamide is CeH4CI2N20.[2] Its IUPAC name is
2,6-dichloropyridine-4-carboxamide.[2] The core of the molecule is a pyridine ring, with chlorine
atoms substituting the hydrogen atoms at positions 2 and 6, and a carboxamide group at
position 4.

Caption: Molecular structure of 2,6-Dichloroisonicotinamide.

Physicochemical Data

A summary of the key physicochemical properties is essential for laboratory handling, reaction
planning, and analytical method development.

Property Value Source
Molecular Formula CeHaCI2N20 PubChem|[2]
Molecular Weight 191.01 g/mol ECHEMI[3]
Monoisotopic Mass 189.9700681 Da ECHEMI[3]
Melting Point 202 °C MySkinRecipes|[1]
Boiling Point (Predicted) 298.1 °C MySkinRecipes|[1]

2,6-dichloropyridine-4-
IUPAC Name ) PubChem[2]
carboxamide

CAS Number 89281-13-0 ECHEMI[3]

Synthesis and Purification
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The synthesis of 2,6-dichloroisonicotinamide typically involves the amidation of its
corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. A reliable method for preparing this
precursor from citrazinic acid has been documented.[4]

Synthesis of Precursor: 2,6-Dichloroisonicotinic Acid

The conversion of a dihydroxy pyridine to a dichloro derivative is a standard transformation in
heterocyclic chemistry. The use of a chlorinating agent like phosphorus oxychloride (POCIs) is
effective for this purpose. The causality behind this choice lies in the ability of POCIs to act as
both a chlorinating and dehydrating agent, efficiently replacing hydroxyl groups with chlorine
atoms.

Experimental Protocol:[4]

e Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g,
66.7 mmol) in phosphorus oxychloride (20 mL, excess). The tetraethylammonium chloride
serves as a phase-transfer catalyst and helps to improve the solubility and reactivity of the
starting material.

e Heat the reaction mixture at 130 °C for 18 hours with constant stirring.

 Increase the temperature to 145 °C and continue the reaction for an additional 2 hours to
ensure complete conversion.

o After completion, cool the mixture to room temperature.

o Slowly and carefully pour the reaction mixture onto crushed ice (150 g) to quench the excess
phosphorus oxychloride. This is a highly exothermic reaction and must be performed with
caution in a well-ventilated fume hood.

o Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
o Combine the organic layers and dry over anhydrous magnesium sulfate.

o Concentrate the organic phase under reduced pressure to yield the product, 2,6-
dichloroisonicotinic acid, as a white solid (yield reported: 89%).[4]
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Conceptual Amidation to 2,6-Dichloroisonicotinamide

The conversion of the resulting 2,6-dichloroisonicotinic acid to the target amide can be
achieved through several standard synthetic methods. A common approach involves converting
the carboxylic acid to a more reactive acyl chloride, followed by reaction with ammonia.

 Activation: React 2,6-dichloroisonicotinic acid with a chlorinating agent like thionyl chloride
(SOCI2) or oxalyl chloride to form the acyl chloride intermediate. This step is critical as the
acyl chloride is much more electrophilic and susceptible to nucleophilic attack by ammonia
than the parent carboxylic acid.

e Amination: Bubble ammonia gas through the solution containing the acyl chloride, or add an
agueous solution of ammonium hydroxide, to form the primary amide, 2,6-
dichloroisonicotinamide.

Synthesis and Purification Workflow
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Caption: General workflow for synthesis and purification.
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Spectroscopic Analysis (Theoretical)

Spectroscopic analysis is indispensable for structure elucidation and purity confirmation. While
specific experimental data is not provided, the expected spectral features can be predicted
based on the molecule's structure. These techniques validate the successful synthesis of the
target compound.[5][6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M*) would be expected at
an m/z corresponding to the molecule's mass (~190 g/mol ). A key feature would be the isotopic
pattern characteristic of two chlorine atoms. The M*, [M+2]*, and [M+4]* peaks would appear
in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine
atoms. Fragmentation would likely involve the loss of Cl, NHz, and the CO group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6]

e N-H Stretch: The amide group should exhibit two distinct peaks in the range of 3200-3400
cm~1, corresponding to the symmetric and asymmetric stretching vibrations of the N-H
bonds. The presence of two peaks is characteristic of a primary amide.

e C=0 Stretch (Amide | band): A strong, sharp absorption peak is expected around 1650-1680
cm~1 for the carbonyl stretch.

e N-H Bend (Amide Il band): A peak around 1600-1640 cm~! is expected due to the N-H
bending vibration.

o C-CI Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm~1,
would indicate the presence of C-Cl bonds.

e Aromatic C-H and C=C/C=N Stretches: Peaks corresponding to aromatic C-H stretching
would appear just above 3000 cm~1, while ring stretching vibrations would be observed in
the 1400-1600 cm~* region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

e IH NMR: Due to the molecule's symmetry, the two protons on the pyridine ring (at C3 and
C5) are chemically equivalent. Therefore, a single signal, a singlet, would be expected for
these two protons. Its chemical shift would be downfield (likely > 8.0 ppm) due to the
deshielding effects of the electronegative nitrogen atom and chlorine atoms. The two protons
on the amide nitrogen (-NH2) may appear as a broad singlet, and its chemical shift would be
variable depending on the solvent and concentration.

e 13C NMR: Four distinct signals would be expected in the proton-decoupled 3C NMR
spectrum:

o One signal for the carbonyl carbon (C=0), expected around 160-170 ppm.

o Three signals for the aromatic carbons: one for the two equivalent chlorinated carbons
(C2/C6), one for the two equivalent protonated carbons (C3/C5), and one for the carbon
bearing the amide group (C4). The carbons attached to chlorine would be significantly
shifted downfield.

Applications in Research and Development

The structural features of 2,6-dichloroisonicotinamide make it a valuable intermediate in
several areas of chemical research.

Role as a Synthetic Building Block

The primary application of 2,6-dichloroisonicotinamide is as a versatile synthetic
intermediate.[1] The chlorine atoms are good leaving groups for nucleophilic aromatic
substitution (SnAr) reactions. This allows for the introduction of various functionalities (e.g.,
amines, alkoxides, thiols) at the 2 and 6 positions, enabling the construction of a diverse library
of substituted pyridine derivatives for screening in drug discovery programs.

Potential in Agrochemicals

The related compound, 2,6-dichloroisonicotinic acid, and its derivatives have been investigated
as inducers of systemic acquired resistance (SAR) in plants.[7] SAR is a plant's natural
defense mechanism against pathogens. This suggests that 2,6-dichloroisonicotinamide
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could serve as a scaffold for developing new agrochemicals that protect crops by stimulating
their innate immunity rather than acting as direct pesticides.[7]

Utility in Drug Discovery Scaffolding

Halogenated heterocyclic compounds are prevalent in medicinal chemistry. The chlorine atoms
can form halogen bonds, which are increasingly recognized as important interactions in ligand-
protein binding. They also enhance the lipophilicity of the molecule, which can improve
membrane permeability and oral bioavailability. As such, the 2,6-dichloropyridine scaffold is a
privileged structure for targeting a wide range of biological targets, and the amide functionality
provides a handle for further derivatization to optimize potency and pharmacokinetic properties.
The use of such scaffolds is a key strategy in modern model-informed drug development.[8][9]

Conclusion

2,6-Dichloroisonicotinamide is a strategically important chemical compound characterized by
a reactive dichloropyridine core and a versatile amide handle. Its well-defined molecular
structure and physicochemical properties, combined with established synthetic routes to its
precursors, make it a readily accessible building block for advanced chemical synthesis. The
theoretical spectroscopic profile provides a clear roadmap for its characterization. Its
demonstrated utility and potential in the synthesis of pharmaceutical and agrochemical agents
underscore its value to the scientific research and drug development communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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